1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms. The compound’s structure includes a benzene ring substituted with difluorophenylmethyl, fluoro, and trifluoromethyl groups. The presence of these fluorine atoms imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the benzene ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced technologies to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Radical Reactions: The presence of fluorine atoms makes the compound susceptible to radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve the use of specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce oxidized fluorinated compounds.
Scientific Research Applications
1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of pharmaceuticals with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound also contains multiple trifluoromethyl groups and shares similar chemical properties with 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene.
1,3-Bis(trifluoromethyl)benzene: Another fluorinated benzene derivative with similar reactivity and applications.
Uniqueness
This compound is unique due to the specific arrangement of its fluorine atoms and the presence of both difluoromethyl and trifluoromethyl groups. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-3-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-12-7-10(6-11(8-12)14(18,19)20)13(16,17)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQARXMMLTZLVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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